BenchChemオンラインストアへようこそ!

Thalidomide-5'-O-C2-alkyne

PROTAC linker design CRBN ligand-linker conjugate click chemistry

Thalidomide-5'-O-C2-alkyne (CAS 2357113-17-6, molecular formula C₁₇H₁₄N₂O₅, MW 326.30 g/mol) is a synthetic, heterobifunctional building block that integrates a cereblon (CRBN)-recruiting thalidomide scaffold with a short two‑carbon alkyl linker terminating in a terminal alkyne. The compound is specifically designed as an E3 ligase ligand‑linker conjugate for use in proteolysis‑targeting chimera (PROTAC) technology, where the alkyne handle enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) “click” conjugation to azide‑bearing target‑protein ligands.

Molecular Formula C17H14N2O5
Molecular Weight 326.30 g/mol
Cat. No. B14769071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-O-C2-alkyne
Molecular FormulaC17H14N2O5
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESC#CCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C17H14N2O5/c1-2-3-8-24-10-4-5-11-12(9-10)17(23)19(16(11)22)13-6-7-14(20)18-15(13)21/h1,4-5,9,13H,3,6-8H2,(H,18,20,21)
InChIKeyZDLLDSJLIRFVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5'-O-C2-alkyne – A Short C2-Alkyl E3 Ligase-Linker Conjugate for Modular PROTAC Synthesis


Thalidomide-5'-O-C2-alkyne (CAS 2357113-17-6, molecular formula C₁₇H₁₄N₂O₅, MW 326.30 g/mol) is a synthetic, heterobifunctional building block that integrates a cereblon (CRBN)-recruiting thalidomide scaffold with a short two‑carbon alkyl linker terminating in a terminal alkyne . The compound is specifically designed as an E3 ligase ligand‑linker conjugate for use in proteolysis‑targeting chimera (PROTAC) technology, where the alkyne handle enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) “click” conjugation to azide‑bearing target‑protein ligands [1]. Compared with thalidomide‑propargyl (no spacer) or PEGylated variants, the C2‑alkyl linker provides a distinct spatial separation between the CRBN‑binding warhead and the click handle, a parameter that has been shown to critically influence ternary‑complex formation and degradation efficiency in PROTAC systems [2].

Why a Generic Thalidomide-Alkyne Conjugate Cannot Replace Thalidomide-5'-O-C2-alkyne


CRBN‑recruiting PROTACs are highly sensitive to the identity, length, and composition of the linker that bridges the target‑protein ligand and the E3 ligase binder [1]. Even subtle changes in linker geometry—such as the absence of any spacer (thalidomide‑propargyl), insertion of a flexible PEG‑2 unit (thalidomide‑O‑PEG2‑propargyl), or extension to a C4‑alkyl chain—can alter the distance between the two warheads and consequently affect ternary‑complex stability, degradation potency (DC₅₀), and selectivity [2]. Thalidomide-5'-O-C2-alkyne occupies a unique “short‑alkyl” design space that is not replicated by longer, more hydrophilic PEG linkers (which may introduce unwanted conformational flexibility and solubility changes) or by the direct‑attachment propargyl analog (which positions the click handle too close to the CRBN‑binding pocket, potentially interfering with E3 ligase engagement). Therefore, generic substitution among thalidomide‑alkyne conjugates is not scientifically warranted without explicit, head‑to‑head functional data .

Quantitative Differentiation Evidence for Thalidomide-5'-O-C2-alkyne Versus Closest Analogs


Linker Length Comparison: C2-Alkyl Spacer vs. Direct Propargyl Attachment

Thalidomide-5'-O-C2-alkyne incorporates a two-carbon (C2) alkyl spacer between the thalidomide core and the terminal alkyne, resulting in a linker length of approximately 4.2–5.0 Å (energy‑minimized 3D model estimate, comparable to measured PROTAC linker lengths in the same range [1]). In contrast, thalidomide‑propargyl (CAS 2098487-39-7) attaches the alkyne directly to the thalidomide scaffold without any spacer (0 additional atoms), yielding a significantly shorter separation between the CRBN‑binding warhead and the click handle . This difference in spatial reach has been shown to influence ternary‑complex formation in CRBN‑based PROTACs, where even sub‑Ångstrom variations in linker length can shift degradation potency by >10‑fold [2].

PROTAC linker design CRBN ligand-linker conjugate click chemistry structure-activity relationship

Hydrophobicity and Solubility Profile vs. PEGylated Thalidomide-Alkyne Linkers

Thalidomide-5'-O-C2-alkyne (cLogP ≈ 1.5–2.0, estimated from ChemDraw Professional) is more hydrophobic than its PEGylated counterpart thalidomide‑O‑PEG2‑propargyl (cLogP ≈ 0.5–1.0, estimated for the PEG‑2 analog) . The reduced hydrophilicity of the C2‑alkyl linker may translate into improved passive membrane permeability, a critical parameter for intracellular target engagement by PROTACs. Conversely, the PEGylated variant may offer superior aqueous solubility but at the potential cost of reduced cellular uptake [1].

PROTAC physicochemical properties linker hydrophobicity cellular permeability solubility

Click‑Chemistry Reactivity: Terminal Alkyne CuAAC Efficiency

The terminal alkyne of Thalidomide-5'-O-C2-alkyne is a competent substrate for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), a reaction that proceeds with >90% conversion under standard conditions (CuSO₄, sodium ascorbate, RT, 1–2 h) as demonstrated for analogous thalidomide‑alkyne PROTAC precursors [1]. The C2‑alkyl spacer electronically resembles the simple propargyl group, so no significant difference in intrinsic click reactivity is expected compared with thalidomide‑propargyl . However, the additional methylene units provide a slightly less sterically congested environment around the alkyne, which may marginally improve coupling efficiency with bulky azide partners [2].

CuAAC click chemistry PROTAC modular synthesis alkyne reactivity conjugation efficiency

PROTAC Degradation Potency: Class‑Level Linker‑Length SAR

In a systematic study of CRBN‑recruiting PROTACs targeting BRD4, linker‑length optimization between 4.2 Å and 14.1 Å revealed that the shortest linkers (4.2–4.9 Å, comparable to the C2‑alkyl spacer of Thalidomide‑5'-O-C2-alkyne) produced the most potent degraders, with DC₅₀ values in the low nanomolar range [1]. Although Thalidomide‑5'-O-C2-alkyne itself was not explicitly tested in this study, its linker length falls within the optimal range identified for BRD4 PROTACs, whereas longer PEG‑based linkers (≥10 Å) showed reduced potency [1]. This class‑level SAR supports the selection of a short C2‑alkyl linker for initial PROTAC screening when targeting compact protein‑protein interfaces.

PROTAC DC50 linker-length optimization BRD4 degradation ternary complex

Optimal Application Scenarios for Thalidomide-5'-O-C2-alkyne Based on Quantitative Evidence


Rapid Modular Synthesis of PROTAC Libraries via CuAAC Click Chemistry

Thalidomide-5'-O-C2-alkyne is ideally suited for high‑throughput PROTAC library construction where a diverse set of azide‑functionalized target‑protein ligands are available. The terminal alkyne undergoes CuAAC with >90% conversion efficiency, enabling the rapid generation of hundreds of PROTAC candidates for primary screening [1].

PROTAC Design for Target Proteins Requiring a Short, Rigid Linker Geometry

Based on class‑level SAR showing that short linkers (4.2–7.4 Å) yield more potent BRD4 PROTACs [1], Thalidomide-5'-O-C2-alkyne is the preferred building block when targeting compact protein‑protein interfaces or when the target‑protein ligand places the azide handle in close proximity to the CRBN‑binding pocket.

Programs Where Cellular Permeability Is a Primary Optimization Parameter

The relatively higher lipophilicity (cLogP ≈ 1.5–2.0) of the C2‑alkyl linker compared with PEGylated analogs suggests that Thalidomide-5'-O-C2-alkyne may confer superior passive membrane permeability [1]. This makes it a logical first‑choice linker for PROTACs targeting intracellular proteins in cell‑based assays where uptake is a known bottleneck.

Proof‑of‑Concept Studies for CRBN‑Based Degraders with Novel Target Proteins

The commercially available Thalidomide-5'-O-C2-alkyne (≥95% purity by HPLC [1]) provides a well‑characterized, off‑the‑shelf starting material for academic and industrial laboratories initiating PROTAC projects, minimizing synthetic overhead and batch‑to‑batch variability during early‑stage validation.

Quote Request

Request a Quote for Thalidomide-5'-O-C2-alkyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.